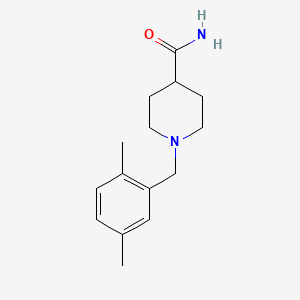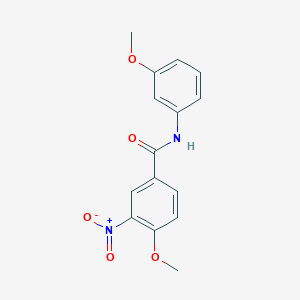![molecular formula C20H25N3O2 B5696883 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth, survival, and immune responses.
Mechanism of Action
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell growth, survival, and immune responses. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to selectively inhibit BTK, ITK, and JAK3, which are important targets for the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, ITK, and JAK3. However, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several limitations, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the development of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide and to identify potential biomarkers for patient selection. Finally, the development of combination therapies that include 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide may provide a more effective treatment option for patients with cancer and autoimmune diseases.
Synthesis Methods
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-methoxyphenylpiperazine with 2-methylphenylacetic acid, followed by the addition of various reagents and solvents to form the final product. The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune responses and cell growth. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-3-4-8-17(16)21-20(24)15-22-11-13-23(14-12-22)18-9-5-6-10-19(18)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNQBVQGRZVAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)








